2-(Bromoacetylamino)fluorene

isozyme selectivity arylamine N-acetyltransferase affinity labeling

2-(Bromoacetylamino)fluorene (Br-AAF; CAS 41098-69-5), an N-arylbromoacetamido derivative of 2-aminofluorene, was designed and first synthesized as a covalent affinity label for arylamine N-acetyltransferases (NATs). It features a bromoacetyl electrophilic warhead that selectively alkylates the active-site cysteine residue (Cys68) of NAT2, enabling irreversible enzyme inactivation.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
Cat. No. B1257741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromoacetylamino)fluorene
Synonyms2-(alpha-bromoacetylamino)fluorene
2-(bromoacetylamino)fluorene
2-bromo-N-(2-fluorenyl)acetamide
Br-AAF
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CBr
InChIInChI=1S/C15H12BrNO/c16-9-15(18)17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2,(H,17,18)
InChIKeyGHDUVPRETOMQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromoacetylamino)fluorene (Br-AAF): A Highly Selective Affinity Label for Arylamine N-Acetyltransferase 2 (NAT2)


2-(Bromoacetylamino)fluorene (Br-AAF; CAS 41098-69-5), an N-arylbromoacetamido derivative of 2-aminofluorene, was designed and first synthesized as a covalent affinity label for arylamine N-acetyltransferases (NATs) [1]. It features a bromoacetyl electrophilic warhead that selectively alkylates the active-site cysteine residue (Cys68) of NAT2, enabling irreversible enzyme inactivation. Unlike the simpler analog bromoacetanilide, Br-AAF exhibits pronounced isozyme selectivity (NAT2 over NAT1) and operates through an affinity-labeling kinetic mechanism, making it a critical chemical tool for probing NAT active-site topology and distinguishing the functional roles of NAT isoforms [1][2].

Why Bromoacetanilide and Other N-Arylbromoacetamido Reagents Cannot Replace 2-(Bromoacetylamino)fluorene in NAT Isozyme Research


Generic substitution with bromoacetanilide or related N-arylbromoacetamido reagents fundamentally misrepresents the isozyme selectivity and inactivation mechanism required for targeted NAT studies. Bromoacetanilide inactivates both NAT I and NAT II with comparable potency and operates via a bimolecular alkylation process, lacking the isozyme discrimination that Br-AAF provides [1][2]. Furthermore, Br-AAF labels a single catalytic cysteine residue (Cys68) stoichiometrically, whereas bromoacetanilide generates multiple adducts—including an additional modification at Cys237—confounding residue-level mechanistic interpretation [3]. These critical differences render Br-AAF irreplaceable for experiments demanding isozyme-selective, active-site-directed covalent modification of NAT2.

Quantitative Differentiation of 2-(Bromoacetylamino)fluorene from Bromoacetanilide: Isozyme Selectivity, Potency, Mechanism, and Residue Specificity


Br-AAF Demonstrates Exclusive Selectivity for NAT2 Over NAT1, Contrasting with the Pan-Isozyme Activity of Bromoacetanilide

In a direct head-to-head comparison using purified hamster hepatic NAT I and NAT II (>2,000-fold purified), Br-AAF selectively inactivated NAT II with no significant inactivation of NAT I, while bromoacetanilide inactivated both NAT I and NAT II with comparable potency [1]. This isozyme discrimination is unique to Br-AAF among the N-arylbromoacetamido reagents tested.

isozyme selectivity arylamine N-acetyltransferase affinity labeling

Br-AAF Is Approximately 25-Fold More Potent Than Bromoacetanilide as an Inactivator of NAT2

Relative rate constants (k_obs/[I]) determined under pseudo-first-order conditions reveal that Br-AAF is approximately 25-fold more potent than bromoacetanilide for inactivation of purified hamster NAT II [1]. This substantial potency difference translates to complete enzyme inactivation at lower concentrations and shorter incubation times when using Br-AAF.

inactivation potency kinetic analysis NAT2

Br-AAF Functions as an Active-Site-Directed Affinity Label, Whereas Bromoacetanilide Acts via Bimolecular Alkylation

Kinetic analysis reveals fundamentally different inactivation mechanisms: Br-AAF forms a reversible enzyme–inhibitor complex (K_I) prior to covalent alkylation (k_2), consistent with active-site-directed affinity labeling. In contrast, bromoacetanilide inactivates NAT2 through a bimolecular alkylation process without exhibiting saturation kinetics [2]. The distinction is corroborated by substrate protection data: acetyl coenzyme A (CoASAc) and 2-acetylaminofluorene protect NAT II from Br-AAF inactivation by competing for the active site [1][2].

affinity label mechanism of inactivation active-site targeting

Br-AAF Labels a Single Catalytic Cysteine (Cys68) in NAT2, While Bromoacetanilide Generates Multiple Adducts

Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF MS) of Br-AAF-treated recombinant hamster NAT2 detected a single monoadducted protein (Δmass = +223 Da, corresponding to one 2-acetylaminofluorene moiety). Tandem MS sequencing identified Cys68 as the exclusive alkylation site [1]. By contrast, bromoacetanilide treatment produced both monoadducted (Cys68) and diadducted species, with the second adduct localized to Cys237 [1]. This stoichiometric difference (1:1 vs 1:2 adduct formation) directly impacts the ability to map active-site architecture with confidence.

cysteine alkylation mass spectrometry residue specificity

Irreversible Inactivation of NAT2 by Br-AAF Is Confirmed by Gel Filtration and Radioactive Cysteine Mapping

Gel filtration chromatography of NAT II preparations preincubated with Br-AAF failed to recover transacetylase activity, confirming irreversible covalent modification. Preincubation of NAT II with CoASAc significantly reduced incorporation of [¹⁴C]Br-AAF, providing quantitative evidence of active-site protection. HPLC analysis of acid hydrolysates from [¹⁴C]Br-AAF-labeled NAT II revealed that 70% of incorporated radioactivity co-eluted with S-carboxymethyl-L-cysteine, directly proving active-site cysteine alkylation [1]. Comparable radioactive cysteine mapping has not been reported for bromoacetanilide.

irreversible inhibition active-site validation covalent modification

High-Impact Application Scenarios for 2-(Bromoacetylamino)fluorene Based on Differentiated Evidence


Isozyme-Selective Covalent Labeling of NAT2 in Complex Biological Samples

Br-AAF uniquely enables selective covalent modification of NAT2 in tissue lysates or cellular extracts co-expressing NAT1 and NAT2. Because bromoacetanilide pan-inactivates both isoforms, only Br-AAF can generate NAT2-specific labeling patterns for downstream proteomic analysis, such as activity-based protein profiling (ABPP) or pull-down assays [1][2]. This selectivity is critical for dissecting the distinct metabolic roles of NAT1 and NAT2 in drug metabolism and carcinogen bioactivation studies.

Active-Site Mapping and Catalytic Residue Identification in Recombinant NAT Enzymes

The stoichiometric 1:1 labeling of Cys68 by Br-AAF, combined with the availability of [¹⁴C]Br-AAF for radiographic detection and the demonstrated 70% specificity for the active-site cysteine, makes Br-AAF the preferred reagent for definitive catalytic residue identification via mass spectrometry [1][2]. Bromoacetanilide's multi-site adduct formation (Cys68 + Cys237) precludes unambiguous assignment of the catalytic nucleophile, a limitation that Br-AAF overcomes.

Mechanistic Studies of NAT2 Inhibition and Structure–Activity Relationship (SAR) Campaigns

The affinity-labeling mechanism of Br-AAF (two-step, saturable) allows researchers to determine K_I and k_2 parameters, enabling quantitative structure–activity relationship (QSAR) analysis of active-site occupancy. This mechanistic clarity is absent with bimolecular alkylators like bromoacetanilide [1][2]. Br-AAF thus serves as a benchmark covalent inhibitor for screening novel NAT2-selective chemotypes in drug discovery programs targeting acetylator polymorphisms.

Validation of NAT2 as a Target in Pharmacogenomics and Toxicogenomics

The irreversible, active-site-directed, and NAT2-selective inactivation profile of Br-AAF provides a chemical knockout tool for validating NAT2-dependent metabolic pathways in cellular and animal models. Its established selectivity over NAT1 and proven active-site cysteine targeting (70% specificity) [1] ensure that observed phenotypic changes can be confidently attributed to NAT2 loss of function, supporting target engagement studies required for pharmacogenomic biomarker development.

Quote Request

Request a Quote for 2-(Bromoacetylamino)fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.